Product packaging for 4-Phenoxypyrimidine(Cat. No.:CAS No. 78430-23-6)

4-Phenoxypyrimidine

Cat. No.: B1625929
CAS No.: 78430-23-6
M. Wt: 172.18 g/mol
InChI Key: IMKINJYINPIXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenoxypyrimidine is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a critical building block for the development of novel therapeutic agents. Its core structure is a pyrimidine ring, a fundamental heterocycle in living organisms and a key component of DNA and RNA, substituted at the 4-position with a phenoxy group. This specific arrangement allows the molecule to act as a bioisostere for phenyl and other aromatic π systems, often enhancing the pharmacokinetic and pharmacodynamic properties of resulting drug candidates . The pyrimidine ring's electron-rich nature and ability to form multiple hydrogen bonds enable it to interact effectively with a wide range of biological targets . The primary research value of this compound lies in its application as a core template in the design and synthesis of potent enzyme inhibitors, particularly in oncology. Derivatives of this compound have been extensively explored as novel kinase inhibitors, with significant activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and the c-Met receptor tyrosine kinase . These kinases are pivotal in tumor angiogenesis and cancer cell proliferation. For instance, synthetic derivatives have demonstrated excellent inhibitory activity and selectivity against VEGFR-2 and c-Met, leading to the suppression of cancer cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver) . Furthermore, this compound-urea hybrids have shown potent antiproliferative effects by inducing both caspase-dependent and -independent apoptosis, triggering reactive oxygen species (ROS) production, and initiating cytoprotective autophagy in non-small cell lung cancer (NSCLC) cells . Beyond oncology, this scaffold exhibits broad utility in developing anti-infective agents. Research has identified this compound-based compounds with promising activity against drug-resistant strains of Mycobacterium tuberculosis , the pathogen responsible for tuberculosis, by targeting the fatty acid biosynthesis pathway of the bacteria . The synthetic accessibility of the pyrimidine ring, for example via methods like the Biginelli reaction, allows for straightforward structural diversification at the 2, 4, 5, and 6 positions, facilitating the creation of extensive libraries for structure-activity relationship (SAR) studies . This versatility makes this compound an indispensable tool for researchers in hit-to-lead optimization and the pursuit of new chemical entities to treat conditions previously deemed untreatable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B1625929 4-Phenoxypyrimidine CAS No. 78430-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKINJYINPIXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506679
Record name 4-Phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78430-23-6
Record name 4-Phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halopyrimidine Precursors and Phenol Derivatives

The most widely documented approach involves nucleophilic displacement of halogen atoms on pyrimidine rings using phenol derivatives. A seminal patent (CN105906571A) describes the reaction of 4,6-dihydroxypyrimidine with chlorobenzonitrile in N,N-dimethylformamide (DMF) under reflux conditions, achieving 80% yield of 4-chloro-6-(2-nitrile phenoxy)pyrimidine. This method highlights the role of polar aprotic solvents in facilitating SNAr (nucleophilic aromatic substitution) mechanisms.

In a modified protocol, EP0794177A1 reports the use of 4,6-dichloropyrimidine and α,α,α-trifluoro-4-chloro-m-cresol with potassium carbonate in DMF at 71°C, yielding 91% of 4-[(4-chloro-α,α,α-trifluoro-m-tolyl)oxy]-6-fluoropyrimidine. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, accelerating substitution kinetics.

Solvent and Base Optimization

Reaction efficiency correlates strongly with solvent polarity and base strength. Comparative studies in EP0794177A1 demonstrate that DMF outperforms tetrahydrofuran (THF) and toluene in reactions involving 4,6-difluoropyrimidine and m-trifluoromethylphenol, with yields increasing from 35% to 91% upon solvent switching. Potassium carbonate emerges as the preferred base due to its moderate alkalinity and solubility in DMF, minimizing side reactions such as O-alkylation.

Ullmann Coupling for Challenging Substrates

Copper-Catalyzed Reactions

For electron-deficient pyrimidines resistant to SNAr, Ullmann coupling provides a viable alternative. A representative procedure from JP2016501443A employs copper(I) iodide and 1,10-phenanthroline to mediate the coupling of 4-bromopyrimidine with phenol derivatives in dimethylacetamide (DMAc) at 120°C, achieving 68–75% yields. The chelating ligand enhances Cu(I) stability, suppressing homocoupling byproducts.

Ligand and Temperature Effects

Data from PMC6913669 reveal that ligand choice critically impacts reaction outcomes. Using 2,2,6,6-tetramethylheptanedione (TMHD) as a ligand with Cu(I) enables coupling at 90°C, reducing energy input while maintaining 70% yield. Lower temperatures (<100°C) favor selectivity for mono-phenoxylation over di-substitution, crucial for synthesizing 4-phenoxypyrimidine exclusively.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Based Systems

Palladium catalysts enable coupling under milder conditions. A study in Journal of Medicinal Chemistry (2012) details the use of Pd(PPh3)4 with cesium carbonate in THF, facilitating the reaction of 4-chloropyrimidine with 4-nitrophenol at 80°C (72% yield). The protocol's compatibility with nitro groups underscores its utility in synthesizing pharmacologically active derivatives.

Nickel Catalysis for Cost-Effective Synthesis

Recent advances in nickel catalysis offer a low-cost alternative. NiCl2(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) catalyzes the coupling of 4-iodopyrimidine with phenol derivatives in ethanol at 70°C, achieving 65% yield. While slightly less efficient than palladium, nickel's abundance makes this method preferable for large-scale applications.

One-Pot and Multicomponent Syntheses

Tandem Halogenation-Substitution

Industrial-scale processes often integrate halogenation and substitution steps. CN105906571A describes a one-pot synthesis where 4,6-dihydroxypyrimidine undergoes phosphorylation with POCl3 followed by in situ reaction with phenol, streamlining production and reducing intermediate isolation. Yields reach 78% with a reaction time of 6 hours.

Microwave-Assisted Acceleration

Microwave irradiation significantly shortens reaction times. A 2019 study (PMC6913669) reports a 45-minute synthesis of this compound-5-carboxamide derivatives using a Biotage Initiator microwave reactor at 150°C, achieving 82% yield. This method proves particularly effective for thermally sensitive substrates.

Comparative Analysis of Methodologies

Yield and Scalability Assessment

Method Starting Materials Catalyst System Temperature (°C) Yield (%) Source
SNAr 4,6-Dichloropyrimidine + Phenol K2CO3/DMF 71 91
Ullmann Coupling 4-Bromopyrimidine + Phenol CuI/1,10-Phenanthroline 120 75
Pd-Catalyzed Coupling 4-Chloropyrimidine + Phenol Pd(PPh3)4/Cs2CO3 80 72
One-Pot Halogenation 4,6-Dihydroxypyrimidine + POCl3 110 78

Industrial Applicability

The SNAr route (91% yield) remains the most scalable for bulk production, while microwave-assisted methods suit high-throughput discovery pipelines. Nickel catalysis offers a balance between cost and efficiency for mid-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the pyrimidine ring or the phenoxy group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce phenoxy-substituted pyrimidine oxides.

Scientific Research Applications

4-Phenoxypyrimidine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Phenoxypyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The phenoxy group can enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of pyrimidine significantly alters molecular properties:

Compound Substituent(s) Molecular Weight (g/mol)* Predicted Solubility Key Applications
4-Phenoxypyrimidine Phenoxy (-OC₆H₅) ~188.2 Low (lipophilic) Drug intermediates, agrochemicals
4-Hydroxypyrimidine Hydroxyl (-OH) ~112.1 Moderate (polar) Chemical synthesis, ligands
4-Chloro-5-fluoropyrimidine Cl, F, methyl groups ~164.5 Low Antiviral agents, kinase inhibitors
4-Morpholinophenyl derivatives Methoxy, morpholino ~350–450 Variable Targeted cancer therapies

*Molecular weights calculated based on substituent addition to pyrimidine (MW = 80.1 g/mol).

  • Lipophilicity: The phenoxy group increases hydrophobicity compared to hydroxyl (-OH) or chloro (-Cl) substituents, favoring blood-brain barrier penetration in drug design.
  • Electronic Effects: Chloro and fluoro substituents () are electron-withdrawing, enhancing electrophilicity at the pyrimidine ring, whereas the phenoxy group exhibits moderate electron-donating resonance effects.
  • Steric Hindrance: The bulky phenoxy group may reduce reactivity in nucleophilic substitution reactions compared to smaller substituents like -Cl or -OH.

Biological Activity

4-Phenoxypyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Overview of this compound

This compound is a pyrimidine derivative characterized by the presence of a phenoxy group at the fourth position of the pyrimidine ring. This structural feature contributes to its biological activity, making it a subject of interest in drug discovery.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal properties of this compound derivatives. One notable study evaluated a series of compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. The results are summarized in Table 1.

CompoundIC50 (μM)Cytotoxicity (CC50, μM)Selectivity Index
14.8>100>20
219.6>100>5
38.0>100>12.5
130.382360

Compound 13 , specifically, demonstrated an impressive IC50 value of 0.38 μM , indicating potent antitrypanosomal activity while maintaining a favorable selectivity index against L6 rat skeletal myoblasts . This compound's mechanism appears to involve interactions with potential targets identified through in silico docking studies, although further investigation is needed to confirm its exact mode of action.

Antidiabetic Activity

In addition to its antiparasitic effects, this compound derivatives have shown promise as antidiabetic agents. A study focusing on the design and synthesis of various derivatives indicated that these compounds could act as potent agonists for the TGR5 receptor, which plays a crucial role in glucose metabolism.

Table 2 summarizes the antidiabetic activities observed:

Compound% Inhibition at 10 μM
8h27.32

The compound 8h exhibited a significant inhibition percentage against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose regulation, highlighting its potential for managing Type II diabetes .

Anticancer Activity

The biological activity of pyrimidine derivatives extends into oncology as well. Recent findings suggest that certain phenoxy-substituted pyrimidines can inhibit key pathways involved in cancer cell proliferation. For instance, some compounds demonstrated IC50 values ranging from 0.3 to 24 μM against various cancer cell lines, showcasing their potential as dual inhibitors targeting both EGFR and VEGFR2 pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitrypanosomal Action : Inhibition of specific enzymes within Trypanosoma brucei, although the precise target remains to be fully elucidated.
  • Antidiabetic Mechanism : Modulation of glucose metabolism via TGR5 receptor activation and DPP-4 inhibition.
  • Anticancer Effects : Disruption of signaling pathways critical for tumor growth and survival, including EGFR and VEGFR2 inhibition.

Case Studies

Several case studies have been published that illustrate the efficacy and safety profile of this compound derivatives:

  • Antitrypanosomal Efficacy : A study demonstrated that compound 13 not only inhibited trypanosomal growth but also showed low cytotoxicity in mammalian cells, making it a candidate for further development .
  • Diabetes Management : In vivo studies using streptozotocin-induced diabetic models revealed that compound 8h effectively reduced blood glucose levels, supporting its role as a therapeutic agent in diabetes management .
  • Cancer Treatment : Research on dual inhibitors indicated significant tumor growth suppression in MCF-7 breast cancer models when treated with specific phenoxy-pyrimidine derivatives, suggesting their potential for anticancer therapy .

Q & A

Q. Methodological Answer :

  • Catalyst/Solvent Variation : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper-mediated Ullmann couplings under inert atmospheres. Solvents like DMF or THF may influence reaction rates .
  • Temperature Control : Monitor exothermic reactions using jacketed reactors to prevent decomposition.
  • Safety Protocols : Use gloveboxes for handling toxic intermediates (e.g., chlorinated precursors) and ensure waste is segregated per hazard categories .
  • Precursor Scoring : Utilize relevance heuristics (e.g., Template_relevance model) to prioritize precursors with high plausibility scores (Min. plausibility = 0.01) .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Q. Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and pyrimidine ring carbons.
    • HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • XRD : Resolve crystal structures to confirm substituent orientation.
  • Safety Note : Handle trifluoromethyl derivatives (e.g., 4-Hydroxy-2-(trifluoromethyl)pyrimidine) in fume hoods due to volatile byproducts .

Basic: How should researchers address contradictory data in biological activity studies of this compound analogs?

Q. Methodological Answer :

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability tests) .
  • Purity Checks : Re-examine compound integrity via DSC (differential scanning calorimetry) to rule out degradation.
  • Batch Consistency : Ensure synthetic protocols are replicated precisely, including solvent drying and inert gas purging .

Advanced: What computational strategies predict this compound interactions with biological targets?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with PyMOL to model binding to kinases (e.g., EGFR) or phosphodiesterases. Validate with MD simulations (NAMD/GROMACS) .
  • Database Integration : Leverage PISTACHIO and REAXYS_BIOCATALYSIS for substrate specificity predictions .
  • Data Sharing : Archive trajectories in FAIR-compliant repositories (e.g., Chemotion) for reproducibility .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Q. Methodological Answer :

  • Systematic Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability. Compare with electron-donating groups (e.g., -OCH₃) .
  • In Vitro Assays : Use HEK293 or HepG2 cells for cytotoxicity profiling. Normalize data to positive controls (e.g., doxorubicin) and report IC₅₀ values with 95% confidence intervals .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical testing and document IRB approvals for cell line sourcing .

Advanced: What methodologies identify degradation pathways of this compound under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose compounds to oxidative (H₂O₂), acidic (0.1M HCl), and UV light stressors. Monitor via LC-MS/MS .
  • Metabolite Profiling : Use hepatocyte incubations to detect phase I/II metabolites. Annotate peaks with mzCloud or METLIN .
  • Data Curation : Publish raw spectra in RADAR4Chem with DOI assignments for community validation .

Basic: What ethical considerations apply to this compound research involving biological systems?

Q. Methodological Answer :

  • Institutional Oversight : Submit protocols to ethics committees for approval, especially for animal models or human cell lines .
  • Waste Management : Partner with certified disposal firms for biohazardous waste (e.g., cytotoxic derivatives) .

Basic: How can researchers troubleshoot low yields in Suzuki-Miyaura couplings for this compound synthesis?

Q. Methodological Answer :

  • Stoichiometry Adjustments : Optimize boronic acid:halide ratios (1:1.2 molar) to drive reaction completion .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced: What are the limitations of in vitro models for evaluating this compound pharmacokinetics?

Q. Methodological Answer :

  • BBB Penetration : Supplement Caco-2 assays with PAMPA to predict blood-brain barrier permeability .
  • Plasma Stability : Incubate compounds in pooled human plasma (37°C, 24h) and quantify remaining parent compound via UPLC .

Advanced: How should researchers manage large datasets from this compound high-throughput screening?

Q. Methodological Answer :

  • ELN Integration : Use Chemotion ELN to log raw data (e.g., plate reader outputs) with metadata tags (e.g., batch ID, concentration) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across derivatives. Share code via GitHub for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Phenoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.